molecular formula C19H18ClNO2 B12414222 3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride

3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride

Cat. No.: B12414222
M. Wt: 327.8 g/mol
InChI Key: OZPDXBXSBWNOGC-UHFFFAOYSA-M
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Description

3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride is a complex organic compound with the molecular formula C20H20ClNO4. It is known for its unique structure, which includes a fused isoquinoline system. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride typically involves multiple steps, starting from simpler organic molecules One common synthetic route includes the methoxylation of isoquinoline derivatives followed by cyclization to form the fused ring systemIndustrial production methods often involve optimizing these steps to increase yield and purity, using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides.

Scientific Research Applications

3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studies have shown its potential as an inhibitor of certain biological pathways, making it a candidate for drug development.

    Medicine: Research indicates its potential use in treating diseases like cancer due to its ability to interact with specific cellular targets.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride involves its interaction with molecular targets such as enzymes and receptors. It has been shown to bind to retinoid X receptor α (RXRα), altering its conformation and inhibiting pathways like Wnt/β-catenin, which are involved in cell growth and proliferation. This interaction is crucial for its potential anti-cancer properties .

Comparison with Similar Compounds

Similar compounds to 3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride include:

Properties

Molecular Formula

C19H18ClNO2

Molecular Weight

327.8 g/mol

IUPAC Name

3,9-dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride

InChI

InChI=1S/C19H18NO2.ClH/c1-21-15-6-7-16-14(10-15)8-9-20-12-17-13(11-18(16)20)4-3-5-19(17)22-2;/h3-7,10-12H,8-9H2,1-2H3;1H/q+1;/p-1

InChI Key

OZPDXBXSBWNOGC-UHFFFAOYSA-M

Canonical SMILES

COC1=CC2=C(C=C1)C3=[N+](CC2)C=C4C(=C3)C=CC=C4OC.[Cl-]

Origin of Product

United States

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